(Phenylthio)acetyl chloride
Overview
Description
(Phenylthio)acetyl chloride is an organic compound with the molecular formula C8H7ClOS. It is an acid halide, specifically an acyl chloride, which contains a phenylthio group attached to an acetyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Phenylthio)acetyl chloride can be synthesized through the reaction of phenylthioacetic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent, facilitating the conversion of the carboxylic acid group to an acyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the corrosive nature of thionyl chloride and the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(Phenylthio)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Friedel-Crafts Acylation: It participates in Friedel-Crafts acylation reactions with aromatic compounds to form α-sulfenylated acetophenones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride for Friedel-Crafts acylation.
Solvents: Non-polar solvents like dichloromethane or chloroform are commonly used.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
α-Sulfenylated Acetophenones: Formed from Friedel-Crafts acylation with aromatic compounds.
Scientific Research Applications
(Phenylthio)acetyl chloride is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates, especially those targeting enzymes and receptors.
Mechanism of Action
The mechanism of action of (Phenylthio)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of new carbon-sulfur or carbon-oxygen bonds. The phenylthio group can also participate in electron-donating or withdrawing interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl chloride: Similar structure but lacks the sulfur atom.
Thiophenoxyacetyl chloride: Contains a thiophenoxy group instead of a phenylthio group.
Methoxyacetyl chloride: Contains a methoxy group instead of a phenylthio group.
Uniqueness
(Phenylthio)acetyl chloride is unique due to the presence of the phenylthio group, which imparts distinct reactivity and properties compared to other acyl chlorides. The sulfur atom in the phenylthio group can engage in various interactions, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
2-phenylsulfanylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOLQIUHVMTAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398915 | |
Record name | (Phenylthio)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7031-27-8 | |
Record name | (Phenylthio)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Phenylthio)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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